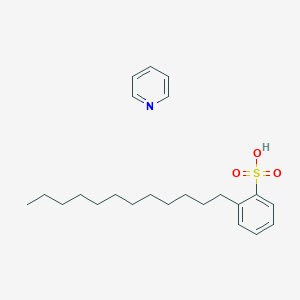
N-diethoxyphosphoryladamantan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diethoxyphosphoryladamantan-1-amine is a chemical compound that features an adamantane core structure substituted with a diethoxyphosphoryl group and an amine group The adamantane core is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-diethoxyphosphoryladamantan-1-amine typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantane with diethoxyphosphoryl chloride in the presence of a base, followed by amination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-diethoxyphosphoryladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted adamantane derivatives.
Scientific Research Applications
N-diethoxyphosphoryladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a drug candidate due to its unique structural features.
Medicine: Research explores its use in antiviral and anticancer therapies.
Industry: It is used in the development of advanced materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-diethoxyphosphoryladamantan-1-amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The adamantane core provides stability and rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
N-diethoxyphosphoryladamantane: Similar structure but lacks the amine group.
N-phosphoryladamantan-1-amine: Contains a phosphoryl group but without the diethoxy substitution.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness: N-diethoxyphosphoryladamantan-1-amine is unique due to the presence of both diethoxyphosphoryl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
49802-18-8 |
|---|---|
Molecular Formula |
C14H26NO3P |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-diethoxyphosphoryladamantan-1-amine |
InChI |
InChI=1S/C14H26NO3P/c1-3-17-19(16,18-4-2)15-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,3-10H2,1-2H3,(H,15,16) |
InChI Key |
LXTCUMJRFQEZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC12CC3CC(C1)CC(C3)C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)

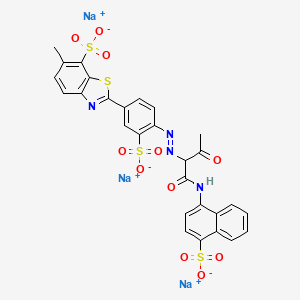
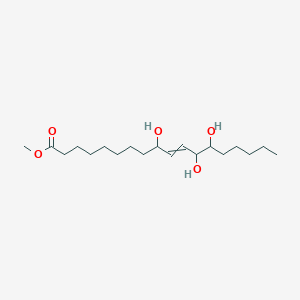
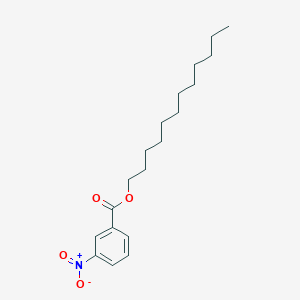
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
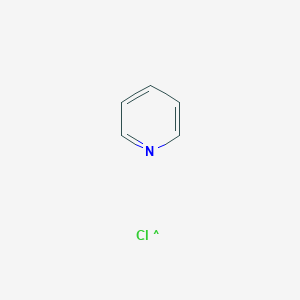
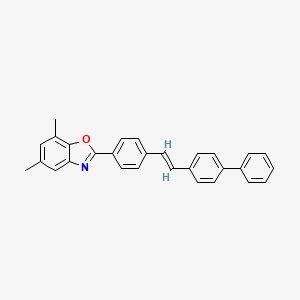
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
